5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol
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Description
The compound “5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol” is a complex organic molecule that contains a quinoline ring, a pyridine ring, and a hydroxyl group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . A methyl group is attached to the 6th carbon of the pyridine ring, and this pyridine ring is connected to the quinoline structure through a methylene bridge (-CH2-). The 8th position of the quinoline ring carries a hydroxyl group (-OH).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and pyridine rings, which are aromatic and therefore contribute to the compound’s stability. The presence of the hydroxyl group would introduce polarity to the molecule, potentially affecting its solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the hydroxyl group. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the hydroxyl group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely contribute to its stability and possibly its color, while the hydroxyl group could affect its polarity and solubility .Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-4-2-6-15(19-11)18-10-12-7-8-14(20)16-13(12)5-3-9-17-16/h2-9,20H,10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJESPHSCSQTISN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=C3C=CC=NC3=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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